Viccillin S is a combination antibiotic that includes ampicillin and sulbactam. This formulation is primarily used to enhance the efficacy of ampicillin against beta-lactamase producing bacteria, which are resistant to many antibiotics. Ampicillin is a semi-synthetic derivative of penicillin, while sulbactam is a beta-lactamase inhibitor, making this combination effective against a broad spectrum of bacterial infections. Viccillin S is classified under the Anatomical Therapeutic Chemical (ATC) classification system as J01CR50, indicating its use as an antibacterial for systemic use.
Viccillin S is sourced from pharmaceutical companies that manufacture antibiotics. The components—ampicillin and sulbactam—are well-documented in pharmacological databases. Ampicillin falls under the penicillin class of antibiotics, specifically classified as a beta-lactam antibiotic, while sulbactam is categorized as a beta-lactamase inhibitor.
The synthesis of Viccillin S involves the combination of ampicillin and sulbactam.
The molecular structure of Viccillin S can be described as follows:
The structural formulae can be represented using SMILES notation:
CC(=O)N1[C@@]([H])(C(O)=O)C(C)(C)S2(=O)=O
C(C(=O)N1[C@@]([H])(C(O)=O)C(C)(C)S2(=O)=O)
Viccillin S undergoes various chemical reactions in biological systems:
The mechanism of action for Viccillin S involves:
This dual action allows for effective treatment against both susceptible and resistant bacterial strains.
The compound exhibits a melting point around 120°C for ampicillin and approximately 140°C for sulbactam.
Viccillin S is primarily used in clinical settings for treating various bacterial infections including:
This combination therapy has become essential in managing infections caused by resistant bacteria, emphasizing its importance in modern medicine.
Viccillin S emerged as a strategic fixed-dose combination (FDC) antibiotic during the 1970s amid escalating bacterial resistance to single-agent β-lactams. Its development coincided with the global proliferation of penicillinase-producing Staphylococcus aureus strains that hydrolyzed the β-lactam ring of ampicillin and related drugs. Historical clinical records indicate its intravenous formulation (marketed as Viccillin S 'Meiji') was in therapeutic use for respiratory infections by 1978 [3]. This period represented a paradigm shift where antibiotic combinations were engineered not merely for broadened spectrum coverage, but specifically to counter enzyme-mediated resistance mechanisms through pharmacokinetic synergy [7].
The combination's rationale centered on reciprocal protection: cloxacillin (a penicillinase-stable isoxazolyl penicillin) inhibits β-lactamase enzymes, thereby shielding the broader-spectrum ampicillin (an aminopenicillin) from degradation. This mechanism proved particularly valuable against mixed infections involving both Gram-positive cocci and enteric bacilli. By the 2010s, Viccillin S had become one of the world's most consumed antibiotic combinations, with 2015 sales exceeding 0.95 billion standard units globally – ranking it the third highest-selling FDC antibiotic after amoxicillin-clavulanate and trimethoprim-sulfamethoxazole [4]. Its manufacturing was predominantly driven by pharmaceutical industries in India, China, and Southeast Asia, reflecting regional prescribing patterns and accessibility considerations.
Table 1: Global Consumption Patterns of Ampicillin-Cloxacillin (2015)
Metric | Value |
---|---|
Global Sales Volume | 0.95 billion standard units |
World Ranking Among FDC Antibiotics | #3 |
Primary Manufacturing Regions | India, China, Vietnam |
Presence in US FDA Approved FDCs | Not approved |
WHO Essential Medicines List Status | Not listed (2017) |
Source: IQVIA-MIDAS® Database Analysis [4]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7